Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 919994-96-0
VCID: VC20285553
InChI: InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3
SMILES:
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

CAS No.: 919994-96-0

Cat. No.: VC20285553

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate - 919994-96-0

Specification

CAS No. 919994-96-0
Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
IUPAC Name ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3
Standard InChI Key LCNFMIKBWPDDLJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate consists of a naphthalene backbone substituted at positions 2, 3, and 5 with an ethyl ester, amino group, and methoxy group, respectively. The planar aromatic system facilitates π-stacking interactions, while the polar functional groups enhance solubility in organic solvents and participation in hydrogen bonding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
IUPAC NameEthyl 3-amino-5-methoxynaphthalene-2-carboxylate
Canonical SMILESCCOC(=O)C₁=C(C=C₂C(=C₁)C=CC=C₂OC)N
InChI KeyLCNFMIKBWPDDLJ-UHFFFAOYSA-N

Synthesis and Reaction Conditions

Synthetic Pathways

The compound is typically synthesized through multi-step reactions starting from naphthalene derivatives. A common approach involves:

  • Friedel-Crafts Acylation: Introduction of the ester group at position 2.

  • Nitration and Reduction: Installation of the amino group at position 3 via nitration followed by catalytic hydrogenation.

  • Methoxy Group Incorporation: Etherification at position 5 using methylating agents.

Optimization of Reaction Parameters

Key conditions include:

  • Temperature: Reactions often proceed at 0–30°C to control exothermic processes.

  • Catalysts: Copper(II) bromide (CuBr₂) and n-butyl nitrite are frequently employed for diazotization and bromination steps.

  • Solvents: Acetonitrile and dichloromethane are preferred for their ability to dissolve intermediate species.

Table 2: Representative Synthesis Yields

StepYield (%)Conditions
Diazonium Salt Formation680°C, NaNO₂/HBr
Bromination47CuBr₂, 20°C, 2 hours
Final Esterification55Ethanol/H₂SO₄, reflux

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 1.35 (t, 3H, CH₂CH₃), δ 3.97 (s, 3H, OCH₃), δ 4.30 (q, 2H, CH₂CH₃), and aromatic protons between δ 7.2–8.5 ppm.

  • ¹³C NMR: Carbonyl resonance at δ 167.2 ppm (C=O), methoxy carbon at δ 55.6 ppm, and aromatic carbons spanning δ 110–150 ppm.

Infrared (IR) Spectroscopy

Prominent absorptions include:

  • N–H stretch (3360 cm⁻¹, amino group).

  • C=O stretch (1725 cm⁻¹, ester carbonyl).

  • C–O–C asymmetric stretch (1250 cm⁻¹, methoxy group).

Mass Spectrometry

The molecular ion peak appears at m/z 245.27 (M⁺), with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃, m/z 200) and methoxy (–OCH₃, m/z 185) groups.

Chemical Reactivity and Functional Group Transformations

Amino Group Reactivity

The aromatic amine participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Diazotization: Generation of diazonium salts for subsequent coupling or halogenation reactions.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/THF), the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Enzyme Inhibitors: Structural analogs exhibit activity against tyrosine kinases and cyclooxygenases.

  • Anticancer Agents: Functionalization at the amino group enhances cytotoxicity in vitro.

Materials Science

  • Fluorescent Probes: The naphthalene core enables π-conjugated systems for optoelectronic applications.

  • Polymer Additives: Ester groups improve compatibility with polymeric matrices.

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